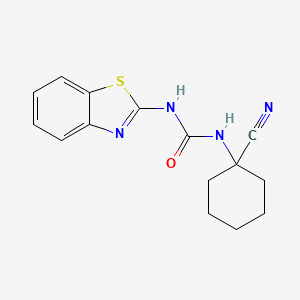
3-(1,3-Benzothiazol-2-yl)-1-(1-cyanocyclohexyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(1,3-Benzothiazol-2-yl)-1-(1-cyanocyclohexyl)urea is a useful research compound. Its molecular formula is C15H16N4OS and its molecular weight is 300.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3-(1,3-Benzothiazol-2-yl)-1-(1-cyanocyclohexyl)urea, with the CAS number 1280871-97-7, is a compound of interest in medicinal chemistry due to its potential biological activities. Its molecular formula is C15H16N4OS, and it has a molecular weight of 300.38 g/mol. This article explores the biological activity of this compound based on various research findings, including synthesis methods, biological assays, and case studies.
Synthesis and Structural Characteristics
The compound can be synthesized through reactions involving benzothiazole derivatives and urea. The structural characteristics include:
- Molecular Structure : The compound features a benzothiazole moiety linked to a cyanocyclohexyl group via a urea functional group.
- Stability : The molecules are stabilized by intermolecular hydrogen bonds, which contribute to their structural integrity .
| Property | Value |
|---|---|
| Molecular Formula | C15H16N4OS |
| Molecular Weight | 300.38 g/mol |
| CAS Number | 1280871-97-7 |
| Purity | ≥95% |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on benzothiazole derivatives have shown efficacy against various bacterial strains and fungi .
Anticancer Properties
Recent investigations into the anticancer potential of benzothiazole derivatives suggest that they may inhibit cell proliferation in several cancer cell lines. The mechanism often involves the induction of apoptosis and the inhibition of specific signaling pathways related to tumor growth .
Case Studies
- Case Study on Anticancer Activity :
- Case Study on Antimicrobial Efficacy :
The biological activity of this compound can be attributed to its ability to interact with biological targets such as enzymes or receptors involved in cellular processes. The presence of the urea linkage may enhance its binding affinity to target proteins.
Properties
IUPAC Name |
1-(1,3-benzothiazol-2-yl)-3-(1-cyanocyclohexyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4OS/c16-10-15(8-4-1-5-9-15)19-13(20)18-14-17-11-6-2-3-7-12(11)21-14/h2-3,6-7H,1,4-5,8-9H2,(H2,17,18,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTJFSJQLNNTWDP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)NC2=NC3=CC=CC=C3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














